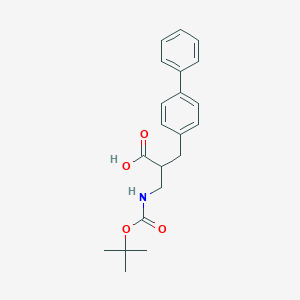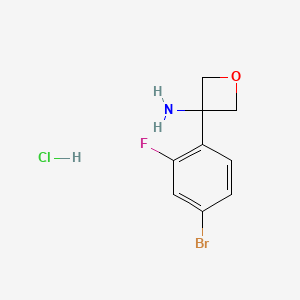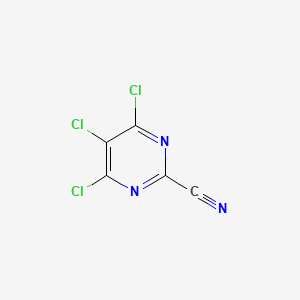
Methyl (R)-4-amino-2-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-4-amino-2-hydroxybutanoate is an organic compound with a molecular formula of C5H11NO3 It is a derivative of butanoic acid, featuring an amino group and a hydroxyl group on the second and fourth carbon atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl ®-4-amino-2-hydroxybutanoate can be synthesized through several methods. One common approach involves the use of Grignard reagents. The reaction typically starts with the preparation of a Grignard reagent from an alkyl halide and magnesium metal in an anhydrous ether solvent. This reagent is then reacted with an appropriate ester or ketone to form the desired product .
Industrial Production Methods
In industrial settings, the production of Methyl ®-4-amino-2-hydroxybutanoate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-4-amino-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can regenerate the hydroxyl group .
Applications De Recherche Scientifique
Methyl ®-4-amino-2-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemicals and materials, contributing to advancements in industrial processes .
Mécanisme D'action
The mechanism by which Methyl ®-4-amino-2-hydroxybutanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that influence cellular processes. Its hydroxyl and amino groups enable it to form hydrogen bonds and interact with other molecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Methyl ®-4-amino-2-hydroxybutanoate can be compared with other similar compounds, such as:
Methyl 4-amino-2-hydroxybutanoate: Lacks the ® configuration, leading to different stereochemical properties.
Ethyl ®-4-amino-2-hydroxybutanoate: Has an ethyl group instead of a methyl group, affecting its reactivity and interactions.
Methyl ®-4-amino-3-hydroxybutanoate: The hydroxyl group is on the third carbon, altering its chemical behavior .
These comparisons highlight the uniqueness of Methyl ®-4-amino-2-hydroxybutanoate in terms of its specific functional groups and stereochemistry, which contribute to its distinct properties and applications.
Propriétés
Formule moléculaire |
C5H11NO3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
methyl (2R)-4-amino-2-hydroxybutanoate |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)4(7)2-3-6/h4,7H,2-3,6H2,1H3/t4-/m1/s1 |
Clé InChI |
HXGXFXBXPGNZKO-SCSAIBSYSA-N |
SMILES isomérique |
COC(=O)[C@@H](CCN)O |
SMILES canonique |
COC(=O)C(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13511862.png)
![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13511864.png)

![3-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-3-carboxylicacid](/img/structure/B13511869.png)

![2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride](/img/structure/B13511882.png)
![Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B13511890.png)


![rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylicacid](/img/structure/B13511901.png)


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octane-7-carboxylicacid](/img/structure/B13511930.png)

